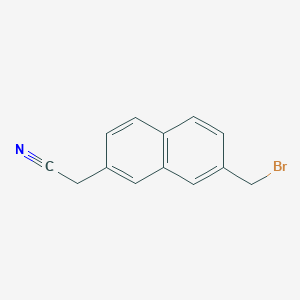
2-(Bromomethyl)naphthalene-7-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)naphthalene-7-acetonitrile is an organic compound that features a bromomethyl group attached to a naphthalene ring, with an acetonitrile group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Bromomethyl)naphthalene-7-acetonitrile involves the reaction of 2-(bromomethyl)naphthalene with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) under a nitrogen atmosphere. The reaction mixture is stirred at 60°C for 16 hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)naphthalene-7-acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as azides, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding naphthaldehydes or naphthoic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic Substitution: Formation of azides, amines, or thiols.
Oxidation: Formation of naphthaldehydes or naphthoic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
2-(Bromomethyl)naphthalene-7-acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)naphthalene-7-acetonitrile involves its ability to act as an alkylating agent. The bromomethyl group can react with nucleophiles, leading to the formation of covalent bonds with various molecular targets. This reactivity is crucial for its role in organic synthesis and potential biological applications .
Comparison with Similar Compounds
Similar Compounds
2-Fluoromethyl-7-methylnaphthalene: Similar structure but with a fluoromethyl group instead of a bromomethyl group.
2-Naphthylacetonitrile: Lacks the bromomethyl group but shares the naphthalene and acetonitrile moieties.
7-(Fluoromethyl)-2-naphthylmethanol: Contains a fluoromethyl group and a hydroxyl group.
Uniqueness
2-(Bromomethyl)naphthalene-7-acetonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications in various fields. The presence of both bromomethyl and acetonitrile groups allows for diverse chemical transformations and interactions.
Properties
Molecular Formula |
C13H10BrN |
|---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
2-[7-(bromomethyl)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H10BrN/c14-9-11-2-4-12-3-1-10(5-6-15)7-13(12)8-11/h1-4,7-8H,5,9H2 |
InChI Key |
JXGXDPDKGGGGDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)CBr)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















